(E)-N'-(furan-2-ylmethylene)-3-(4-isopropoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide (E)-N'-(furan-2-ylmethylene)-3-(4-isopropoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
Brand Name: Vulcanchem
CAS No.: 1285573-72-9
VCID: VC11791450
InChI: InChI=1S/C19H20N4O4/c1-12(2)27-17-7-6-13(9-18(17)25-3)15-10-16(22-21-15)19(24)23-20-11-14-5-4-8-26-14/h4-12H,1-3H3,(H,21,22)(H,23,24)/b20-11+
SMILES: CC(C)OC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CO3)OC
Molecular Formula: C19H20N4O4
Molecular Weight: 368.4 g/mol

(E)-N'-(furan-2-ylmethylene)-3-(4-isopropoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

CAS No.: 1285573-72-9

Cat. No.: VC11791450

Molecular Formula: C19H20N4O4

Molecular Weight: 368.4 g/mol

* For research use only. Not for human or veterinary use.

(E)-N'-(furan-2-ylmethylene)-3-(4-isopropoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide - 1285573-72-9

Specification

CAS No. 1285573-72-9
Molecular Formula C19H20N4O4
Molecular Weight 368.4 g/mol
IUPAC Name N-[(E)-furan-2-ylmethylideneamino]-3-(3-methoxy-4-propan-2-yloxyphenyl)-1H-pyrazole-5-carboxamide
Standard InChI InChI=1S/C19H20N4O4/c1-12(2)27-17-7-6-13(9-18(17)25-3)15-10-16(22-21-15)19(24)23-20-11-14-5-4-8-26-14/h4-12H,1-3H3,(H,21,22)(H,23,24)/b20-11+
Standard InChI Key ZCMFOLFTEWZJJA-RGVLZGJSSA-N
Isomeric SMILES CC(C)OC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=CO3)OC
SMILES CC(C)OC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CO3)OC
Canonical SMILES CC(C)OC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CO3)OC

Introduction

Synthesis

The synthesis of this compound typically involves a condensation reaction between:

  • Furan-2-carbaldehyde: Provides the furan-2-ylmethylene moiety.

  • 3-(4-isopropoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide: Acts as the core structure with a reactive hydrazide group.

General Reaction Scheme:

Furan-2-carbaldehyde+Pyrazole-hydrazideEthanol/Acid Catalyst(E)-N’-(furan-2-ylmethylene)-pyrazole derivative\text{Furan-2-carbaldehyde} + \text{Pyrazole-hydrazide} \xrightarrow{\text{Ethanol/Acid Catalyst}} \text{(E)-N'-(furan-2-ylmethylene)-pyrazole derivative}

The reaction proceeds under mild conditions, often in ethanol as a solvent, with an acid catalyst to facilitate imine bond formation.

Biological Significance

Pyrazole derivatives, including this compound, exhibit various biological activities:

  • Antimicrobial Activity: The presence of a hydrazide group and heterocyclic rings enhances interactions with microbial enzymes.

  • Antioxidant Properties: The methoxy and isopropoxy groups can scavenge free radicals.

  • Anti-inflammatory Effects: Pyrazoles are known to inhibit cyclooxygenase enzymes (COX).

  • Potential Anticancer Activity: The conjugated system may interact with DNA or proteins involved in cancer cell proliferation.

Applications

This compound could serve as:

  • A precursor for synthesizing more complex heterocyclic compounds.

  • A lead molecule in drug discovery for antimicrobial or anticancer agents.

  • A ligand for metal complexes with potential catalytic or biological applications.

Analytical Characterization

To confirm the structure and purity of the compound, several analytical techniques are employed:

  • NMR Spectroscopy:

    • 1H^1H: Signals from aromatic protons, methoxy (-OCH3_3), and isopropoxy (-OCH(CH3_3)2_2).

    • 13C^{13}C: Carbon signals from furan, pyrazole, and phenyl groups.

  • Mass Spectrometry (MS): Confirms molecular weight (~342 g/mol).

  • FTIR Spectroscopy:

    • Strong absorption at ~1650 cm1^{-1} for C=O (hydrazide).

    • Peaks at ~3200–3400 cm1^{-1} for NH stretching.

Future Research Directions

  • Structure-Activity Relationship (SAR) studies to optimize pharmacological properties.

  • Development of metal complexes using this compound as a ligand for catalytic applications.

  • Exploration of its use in materials science due to its aromatic and heterocyclic nature.

This compound represents an exciting area of research due to its structural complexity and potential applications in medicinal chemistry and beyond.

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